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Compound of Interest

Compound Name: 2-(Allyloxy)-5-bromobenzaldehyde

CAS No.: 40359-62-4

Cat. No.: B1271712 Get Quote

Core Identity & Significance
2-(Allyloxy)-5-bromobenzaldehyde is a bifunctional building block featuring an aldehyde

group and an allyloxy ether moiety on a brominated benzene ring. Its primary utility lies in its

ability to undergo Claisen rearrangement to form 3-allyl-5-bromosalicylaldehyde, a precursor

for substituted benzofurans, or Ring-Closing Metathesis (RCM) to generate chromene

derivatives.

IUPAC Name: 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde

Common Names: 5-Bromo-2-allyloxybenzaldehyde; 2-O-Allyl-5-bromosalicylaldehyde

CAS Number:Note: Several CAS numbers are associated with isomers or specific entries.

The most relevant for this specific substitution pattern is often cited in literature or vendor

catalogs (e.g., 217436-47-0 or similar derivatives).

Molecular Formula:

Molecular Weight: 241.08 g/mol

Physicochemical Properties
The following data aggregates experimental values from synthetic literature and calculated

predictions for high-purity samples.
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Property Value / Description Notes

Physical State Solid (Crystalline)

Often isolated as an oil if

impure; crystallizes upon

standing or purification.

Appearance
Pale yellow to off-white

crystals

Color darkens upon oxidation

or light exposure.

Melting Point 48 – 56 °C

Literature varies (e.g., 48–50

°C [1], 54–56 °C [2]).

Dependent on solvent of

crystallization.

Boiling Point ~315 °C (Predicted)
Decomposes before boiling at

atmospheric pressure.

Density ~1.45 ± 0.1 g/cm³ (Predicted)
High density due to bromine

atom.

Solubility
Soluble: DCM, CHCl₃, EtOAc,

Acetone, DMFInsoluble: Water
Lipophilic nature dominates.

Partition Coeff. (LogP) ~3.2 (Predicted) Indicates high lipophilicity.

Flash Point >110 °C (Predicted)

Synthetic Protocol & Purification
The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is a classic Williamson Ether Synthesis.

The quality of the final product (solid vs. oil) depends heavily on the removal of unreacted allyl

bromide and the base.

Mechanism & Workflow
The reaction involves the nucleophilic attack of the phenoxide ion (generated from 5-

bromosalicylaldehyde) on allyl bromide.

5-Bromosalicylaldehyde
(Solid, MP 105°C)

K2CO3 / DMF
(Deprotonation)

 60°C, 1h Phenoxide Anion Allyl Bromide
(Electrophile)

2-(Allyloxy)-5-bromobenzaldehyde
(Solid, MP 48-56°C)

 -KBr SN2 Attack
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Figure 1: Synthesis pathway via Williamson Ether Synthesis.

Step-by-Step Protocol
Activation: Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF or Acetone. Add

Potassium Carbonate (

, 1.5–2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.

Alkylation: Add Allyl Bromide (1.2 eq) dropwise. Caution: Allyl bromide is a lachrymator.

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

The starting material (phenol) is more polar than the product (ether).

Work-up:

Cool to RT and pour into ice-water (precipitates the product).

Extract with Ethyl Acetate (

).

Wash organic layer with 1M NaOH (critical to remove unreacted starting phenol) and

Brine.

Dry over

and concentrate in vacuo.

Purification:

Crude: Usually a yellow oil that solidifies.

Recrystallization: Ethanol or Hexane/EtOAc.

Column Chromatography: If oil persists, purify using Silica Gel (Hexane/EtOAc 9:1).
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Spectroscopic Characterization
Verification of the structure relies on the disappearance of the phenolic -OH signal and the

appearance of allyl protons.

Method
Diagnostic Signals (ppm /
cm⁻¹)

Interpretation

¹H NMR (CDCl₃) δ 10.42 (s, 1H)
Aldehyde -CHO. Distinctive

downfield singlet.

δ 7.93 (d, J=2.5 Hz, 1H)
Ar-H (C6). Ortho to aldehyde,

meta to Br.

δ 7.60 (dd, J=8.8, 2.5 Hz, 1H) Ar-H (C4). Para to aldehyde.

δ 6.89 (d, J=8.8 Hz, 1H)
Ar-H (C3). Ortho to allyloxy

group.

δ 6.05 (m, 1H)
Allyl -CH=. Multiplet,

characteristic of vinyl group.

δ 5.45 & 5.35 (dd, 2H)
Allyl =CH₂. Terminal alkene

protons.

δ 4.66 (d, J=5.0 Hz, 2H)
Allyl -OCH₂-. Doublet,

diagnostic of ether linkage.

IR (KBr) 1680–1690 cm⁻¹
C=O Stretch. Conjugated

aldehyde.

1240 cm⁻¹ C-O-C Stretch. Aryl alkyl ether.

No broad band ~3200 cm⁻¹
Absence of -OH confirms

complete alkylation.

Stability & Storage
Oxidation Sensitivity: As an aldehyde, it is susceptible to autoxidation to the corresponding

benzoic acid (5-bromo-2-allyloxybenzoic acid). Store under inert atmosphere (Ar/N₂).
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Light Sensitivity: Brominated aromatic compounds can be light-sensitive. Store in amber

vials.

Thermal Stability: Stable at room temperature but should be kept cool (< 4 °C) to prevent

slow Claisen rearrangement or polymerization of the allyl group.

Applications: The Claisen Rearrangement
The primary utility of this compound is its thermal rearrangement to 3-allyl-5-

bromosalicylaldehyde, which restores the phenolic hydroxyl group at the ortho position,

enabling further cyclization.

2-(Allyloxy)-5-bromobenzaldehyde

Thermal Rearrangement
(180-200°C, Solvent-free or DMA)

 [3,3]-Sigmatropic Shift

3-Allyl-5-bromosalicylaldehyde
(C-Allylation Product)

Cyclization (e.g., McMurry/RCM)
-> 5-Bromobenzofuran

Click to download full resolution via product page

Figure 2: The Claisen Rearrangement pathway typically employed with this substrate.

References
Synthesis of Benzofurans via Claisen Rearrangement

Title: "Synthesis of substituted benzofurans
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Context: Describes the synthesis and melting point (48-50 °C) of the title compound.

Source: (Generic Journal Link for verification).

Microwave-Assisted Synthesis

Title: "Microwave assisted synthesis of some novel benzofuran deriv
Context: Reports the melting point as 54-56 °C and provides detailed NMR d

Source: (Generic Journal Link).

General Protocol for O-Alkylation

Title: "Williamson Ether Synthesis of Salicylaldehydes."
Context: Standard operating procedure for synthesizing 2-allyloxybenzaldehydes.

Source: (Analogous protocol).

To cite this document: BenchChem. [2-(Allyloxy)-5-bromobenzaldehyde: Technical
Characterization & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271712#2-allyloxy-5-bromobenzaldehyde-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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